molecular formula C18H15NaOSi B8034644 sodium;oxido(triphenyl)silane

sodium;oxido(triphenyl)silane

Cat. No.: B8034644
M. Wt: 298.4 g/mol
InChI Key: RTXDMWNDEUYXPG-UHFFFAOYSA-N
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Description

Sodium;oxido(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to three phenyl groups and an oxido group, with sodium as a counterion. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;oxido(triphenyl)silane typically involves the reaction of triphenylsilane with sodium hydroxide. The reaction can be represented as follows:

Ph3SiH+NaOHPh3SiONa+H2\text{Ph}_3\text{SiH} + \text{NaOH} \rightarrow \text{Ph}_3\text{SiONa} + \text{H}_2 Ph3​SiH+NaOH→Ph3​SiONa+H2​

This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the silane.

Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of large-scale reactors where triphenylsilane is reacted with sodium hydroxide under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Types of Reactions:

    Reduction: this compound can act as a reducing agent in various organic reactions. It is particularly effective in the reduction of carbonyl compounds to alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions where the oxido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrosilanes and strong acids.

    Substitution: Nucleophiles such as halides, amines, and thiols can react with this compound under mild conditions to form substituted silanes.

Major Products:

    Reduction: The major products are typically alcohols when reducing carbonyl compounds.

    Substitution: The products depend on the nucleophile used but can include various organosilicon compounds.

Mechanism of Action

The mechanism by which sodium;oxido(triphenyl)silane exerts its effects is primarily through its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound can form stable bonds with various organic and inorganic groups, facilitating a wide range of chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the formation of silicon-carbon bonds in substitution reactions .

Comparison with Similar Compounds

Uniqueness: Sodium;oxido(triphenyl)silane is unique due to its combination of a silicon atom bonded to three phenyl groups and an oxido group, with sodium as a counterion. This structure imparts specific reactivity patterns, particularly in reduction and substitution reactions, making it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

sodium;oxido(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDMWNDEUYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NaOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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